
3-(tert-Butylthio)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylthio)-2-chlorobenzamide is an organic compound that features a benzamide core substituted with a tert-butylthio group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-2-chlorobenzamide typically involves the introduction of the tert-butylthio group and the chlorine atom onto a benzamide scaffold. One common method involves the reaction of 2-chlorobenzoyl chloride with tert-butylthiol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylthio)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding benzamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylthio)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(tert-Butylthio)-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The tert-butylthio group can form covalent bonds with nucleophilic residues in proteins, while the chlorine atom can participate in halogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butylthio)-2-chlorobenzenamine: Similar structure but with an amine group instead of a benzamide.
3-(tert-Butylthio)-2-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
3-(tert-Butylthio)-2-chlorobenzonitrile: Similar structure but with a nitrile group instead of a benzamide.
Uniqueness
3-(tert-Butylthio)-2-chlorobenzamide is unique due to the presence of both the tert-butylthio group and the chlorine atom on the benzamide scaffold
Eigenschaften
Molekularformel |
C11H14ClNOS |
|---|---|
Molekulargewicht |
243.75 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-2-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15-8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H2,13,14) |
InChI-Schlüssel |
BREROYXKHJUZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CC=CC(=C1Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14038203.png)
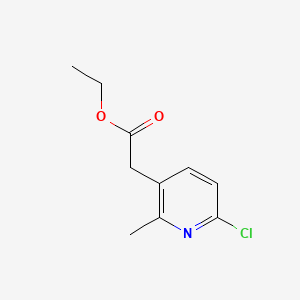
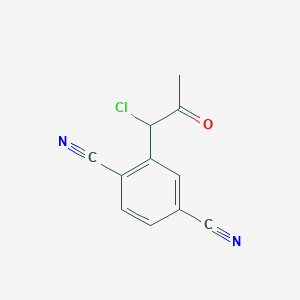
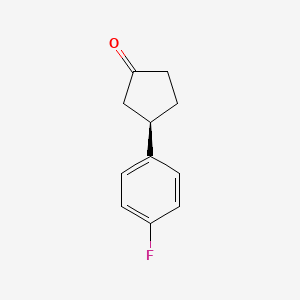
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
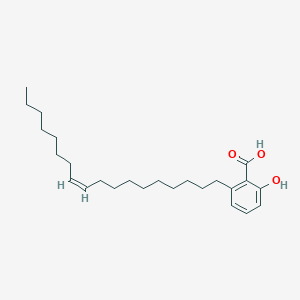
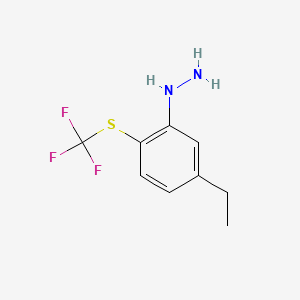
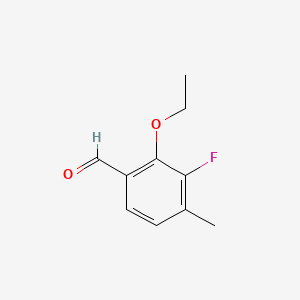
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)
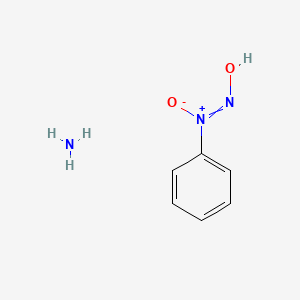
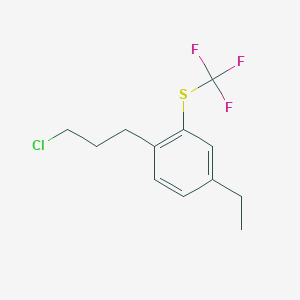
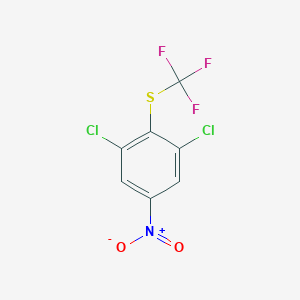
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
